molecular formula C15H11BrN2O2 B14675544 2,4-Imidazolidinedione, 5-(4-bromophenyl)-1-phenyl- CAS No. 37932-71-1

2,4-Imidazolidinedione, 5-(4-bromophenyl)-1-phenyl-

Cat. No.: B14675544
CAS No.: 37932-71-1
M. Wt: 331.16 g/mol
InChI Key: VABZDRHVMAFLIW-UHFFFAOYSA-N
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Description

2,4-Imidazolidinedione, 5-(4-bromophenyl)-1-phenyl- is a chemical compound with the molecular formula C9H7BrN2O2. It is known for its unique structure, which includes an imidazolidinedione core substituted with bromophenyl and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Imidazolidinedione, 5-(4-bromophenyl)-1-phenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromobenzaldehyde with phenylhydrazine to form an intermediate, which is then cyclized to produce the desired imidazolidinedione derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

2,4-Imidazolidinedione, 5-(4-bromophenyl)-1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazolidinedione compounds .

Scientific Research Applications

2,4-Imidazolidinedione, 5-(4-bromophenyl)-1-phenyl- has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedione, 5-(4-bromophenyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Imidazolidinedione, 5-(4-bromophenyl)-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

37932-71-1

Molecular Formula

C15H11BrN2O2

Molecular Weight

331.16 g/mol

IUPAC Name

5-(4-bromophenyl)-1-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C15H11BrN2O2/c16-11-8-6-10(7-9-11)13-14(19)17-15(20)18(13)12-4-2-1-3-5-12/h1-9,13H,(H,17,19,20)

InChI Key

VABZDRHVMAFLIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(C(=O)NC2=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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